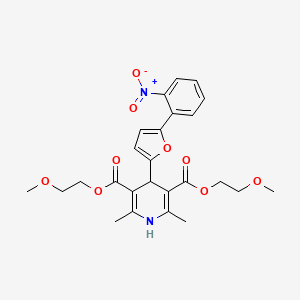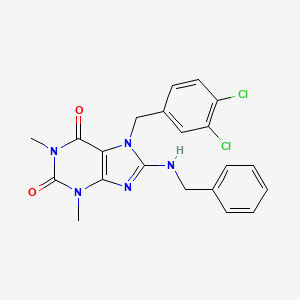
(5E)-5-(2,4-diethoxybenzylidene)-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-(2,4-diethoxybenzylidene)-2-thioxoimidazolidin-4-one is an organic compound that belongs to the class of imidazolidinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(2,4-diethoxybenzylidene)-2-thioxoimidazolidin-4-one typically involves the condensation of 2,4-diethoxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-(2,4-diethoxybenzylidene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene moiety can be reduced to form the corresponding dihydro derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted imidazolidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5E)-5-(2,4-diethoxybenzylidene)-2-thioxoimidazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cells and reduce inflammation in various models.
Industry
In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of (5E)-5-(2,4-diethoxybenzylidene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (5E)-5-(2,4-dimethoxybenzylidene)-2-thioxoimidazolidin-4-one
- (5E)-5-(2,4-dimethoxybenzylidene)-2-thioxoimidazolidin-4-one
- (5E)-5-(2,4-dimethoxybenzylidene)-2-thioxoimidazolidin-4-one
Uniqueness
(5E)-5-(2,4-diethoxybenzylidene)-2-thioxoimidazolidin-4-one is unique due to the presence of the diethoxy groups on the benzylidene moiety. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs with different substituents.
Propiedades
Fórmula molecular |
C14H16N2O3S |
|---|---|
Peso molecular |
292.36 g/mol |
Nombre IUPAC |
(5E)-5-[(2,4-diethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H16N2O3S/c1-3-18-10-6-5-9(12(8-10)19-4-2)7-11-13(17)16-14(20)15-11/h5-8H,3-4H2,1-2H3,(H2,15,16,17,20)/b11-7+ |
Clave InChI |
RSOPGFFMPSYZLS-YRNVUSSQSA-N |
SMILES isomérico |
CCOC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=S)N2)OCC |
SMILES canónico |
CCOC1=CC(=C(C=C1)C=C2C(=O)NC(=S)N2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11620411.png)
![2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B11620429.png)
![2-[(2E)-2-(4-chlorobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B11620437.png)
![1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]ethanone](/img/structure/B11620442.png)

![(5Z)-3-(2-chlorobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11620452.png)
![N-benzyl-6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620454.png)
![2-(4-benzylpiperidin-1-yl)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620461.png)

![1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11620471.png)

![Propan-2-yl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11620475.png)
![2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620478.png)
![(3Z)-1-butyl-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11620481.png)
